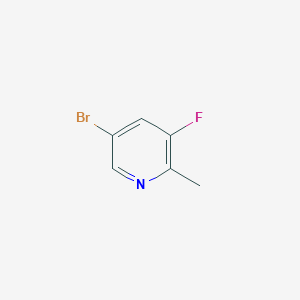

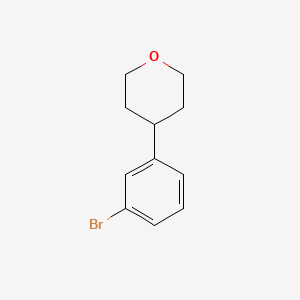

5-Bromo-2-fluoro-3-methylbenzonitrile

Overview

Description

5-Bromo-2-fluoro-3-methylbenzonitrile (5-BF3MBN) is an organic compound that is used in a wide range of synthetic applications, including drug synthesis, biochemical research, and material science. 5-BF3MBN has a broad range of applications due to its unique reactivity and versatility. It is also used as a starting material for a variety of reactions, such as the synthesis of polymers, polymers with functional groups, and polymers with nanostructures.

Scientific Research Applications

Material Science

5-Bromo-2-fluoro-3-methylbenzonitrile: is utilized in material science for the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into various molecular frameworks, contributing to the development of new materials with desirable properties such as increased strength, thermal stability, and chemical resistance .

Molecular Receptors

In the field of molecular recognition, this compound serves as a building block for creating molecular receptors. These receptors can selectively bind to specific molecules, which is crucial for sensing applications and the development of diagnostic tools .

Crystal Engineering

The compound’s distinct substituents make it a valuable component in crystal engineering. It helps in the formation of crystalline structures with specific geometries and properties, which are important for applications ranging from pharmaceuticals to optoelectronics .

Steroid Conjugates

5-Bromo-2-fluoro-3-methylbenzonitrile: is used in the synthesis of steroid conjugates. These conjugates are important for studying hormone functions and developing targeted drug delivery systems that can improve the efficacy of therapeutic agents .

Molecular Imprinting

This compound plays a role in molecular imprinting techniques, where it can form part of the polymer matrix that creates a “memory” of the target molecule. This is particularly useful in creating highly selective sensors and separation materials .

Dyes and Pigments

The chemical structure of 5-Bromo-2-fluoro-3-methylbenzonitrile allows it to be used in the synthesis of dyes and pigments. These dyes have applications in various industries, including textiles, inks, and coatings, providing color and functionality .

Biosensors

In biosensor technology, this compound can be used to modify surfaces or as a component of the sensing element itself. Its incorporation into biosensors can enhance sensitivity and selectivity, crucial for medical diagnostics and environmental monitoring .

properties

IUPAC Name |

5-bromo-2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWCPSYTQVBPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methylbenzonitrile | |

CAS RN |

1110502-49-2 | |

| Record name | 5-Bromo-2-fluoro-3-methyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)